molecular formula C19H27N3O3S B2464703 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea CAS No. 946299-13-4

1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Cat. No.: B2464703
CAS No.: 946299-13-4
M. Wt: 377.5
InChI Key: XKQYKSZFQSWPGY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a chemical compound with potential therapeutic applications. It is characterized by the presence of a cyclohexyl group, an indole moiety, and a sulfonyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves several steps:

    Synthesis of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst.

    Formation of the Sulfonyl Group: The sulfonyl group is introduced through the reaction of the indole derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Cyclohexyl Urea: The final step involves the coupling of the sulfonyl-indole derivative with cyclohexyl isocyanate to form the desired urea compound.

Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . Major products formed from these reactions include sulfone, amine, and substituted indole derivatives .

Scientific Research Applications

1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activities such as antiviral, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, viral infections, and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-cyclohexyl-3-(2-(1H-indol-3-yl)ethyl)urea and 1-cyclohexyl-3-(2-(1H-indol-3-yl)sulfonyl)ethyl)urea share structural similarities.

    Uniqueness: The presence of the 1,2-dimethyl group on the indole moiety and the sulfonyl group distinguishes it from other compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-14-18(16-10-6-7-11-17(16)22(14)2)26(24,25)13-12-20-19(23)21-15-8-4-3-5-9-15/h6-7,10-11,15H,3-5,8-9,12-13H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQYKSZFQSWPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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